molecular formula C12H14F3NO B10972257 2,2,2-trifluoro-N-(4-phenylbutan-2-yl)acetamide CAS No. 51241-62-4

2,2,2-trifluoro-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B10972257
CAS No.: 51241-62-4
M. Wt: 245.24 g/mol
InChI Key: MDBNHAHKSSMQME-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(4-phenylbutan-2-yl)acetamide is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol This compound is characterized by the presence of a trifluoromethyl group and a phenylbutyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-phenylbutan-2-yl)acetamide typically involves the reaction of trifluoroacetic anhydride with 4-phenylbutan-2-amine . The reaction is carried out under controlled conditions, often at low temperatures to ensure the stability of the reactants and the desired product. The general reaction scheme is as follows:

Trifluoroacetic anhydride+4-phenylbutan-2-amineThis compound\text{Trifluoroacetic anhydride} + \text{4-phenylbutan-2-amine} \rightarrow \text{this compound} Trifluoroacetic anhydride+4-phenylbutan-2-amine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,2,2-trifluoro-N-(4-phenylbutan-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-phenylbutan-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors . The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to effective modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality.

    N-phenylacetamide: Lacks the trifluoromethyl group but shares the acetamide structure.

    4-phenylbutan-2-amine: The amine precursor used in the synthesis of the target compound.

Uniqueness

2,2,2-trifluoro-N-(4-phenylbutan-2-yl)acetamide is unique due to the combination of the trifluoromethyl group and the phenylbutyl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications.

Properties

CAS No.

51241-62-4

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C12H14F3NO/c1-9(16-11(17)12(13,14)15)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17)

InChI Key

MDBNHAHKSSMQME-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(F)(F)F

Origin of Product

United States

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